2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid
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Overview
Description
2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonyl hydrides.
Substitution: Formation of sulfonyl derivatives.
Scientific Research Applications
2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid is unique due to its specific sulfonylacetic acid moiety, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
653588-47-7 |
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Molecular Formula |
C11H9NO4S2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[4-(1,3-thiazol-2-yl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C11H9NO4S2/c13-10(14)7-18(15,16)9-3-1-8(2-4-9)11-12-5-6-17-11/h1-6H,7H2,(H,13,14) |
InChI Key |
VKQXPFZGOZEVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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